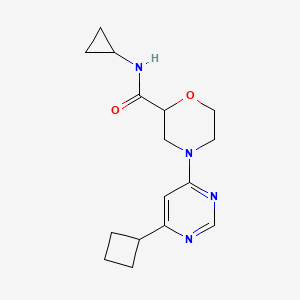![molecular formula C14H16Cl2N6 B15120173 5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15120173.png)
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-chloro-2-iodopyrimidine with a piperidine derivative under specific conditions. For example, a solution of 5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(piperidin-4-yloxy)pyridin-2(1H)-one, HCl, and DIEA in DMF is heated at 60°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound acts as an agonist, stimulating glucose-dependent insulin release by direct action in the pancreas and promoting the secretion of the incretin GLP-1 in the gastrointestinal tract . This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes mellitus.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another GPR119 agonist with similar therapeutic potential.
2-chloro-5-fluoropyrimidine: A related pyrimidine derivative used as a starting material for various synthetic applications.
Uniqueness
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific molecular structure, which confers high selectivity and potency as a GPR119 agonist. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Properties
Molecular Formula |
C14H16Cl2N6 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16Cl2N6/c1-21(13-17-6-10(15)7-18-13)12-2-4-22(5-3-12)14-19-8-11(16)9-20-14/h6-9,12H,2-5H2,1H3 |
InChI Key |
XFFKHMQJPQGOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120090.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B15120106.png)

![4,4,4-trifluoro-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}butan-1-one](/img/structure/B15120115.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15120117.png)
![N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120121.png)
![4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15120127.png)
![3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120129.png)
![3-Tert-butyl-8-(5-methyl-1,2-oxazole-4-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15120130.png)
![5-Chloro-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120133.png)
![3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one](/img/structure/B15120137.png)
![1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B15120143.png)
![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120159.png)
![N-cyclopropyl-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide](/img/structure/B15120163.png)
